molecular formula C13H20O B7870867 1-(4-iso-Propylphenyl)-2-butanol

1-(4-iso-Propylphenyl)-2-butanol

Cat. No.: B7870867
M. Wt: 192.30 g/mol
InChI Key: DSAJUPPTZZANEN-UHFFFAOYSA-N
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Description

1-(4-iso-Propylphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It features a butanol backbone with a 4-iso-propylphenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iso-Propylphenyl)-2-butanol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 4-iso-propylphenyl with butanoyl chloride, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) for the alkylation step and a reducing agent like sodium borohydride (NaBH4) for the reduction step .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure high purity and minimal by-products. The use of advanced separation techniques such as distillation and chromatography is also common to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-iso-Propylphenyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 1-(4-iso-Propylphenyl)-2-butanone

    Reduction: 1-(4-iso-Propylphenyl)-2-butane

    Substitution: 1-(4-iso-Propylphenyl)-2-chlorobutane

Scientific Research Applications

1-(4-iso-Propylphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-iso-Propylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-iso-Propylphenyl)-2-propanol
  • 1-(4-iso-Propylphenyl)-2-pentanol
  • 1-(4-iso-Propylphenyl)-2-hexanol

Uniqueness

1-(4-iso-Propylphenyl)-2-butanol is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles. These differences make it valuable for specific applications where its unique properties are advantageous .

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10,13-14H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJUPPTZZANEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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